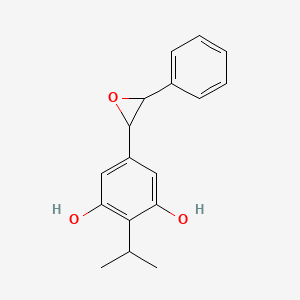
2-Isopropyl-5-(3-phenyl-oxiranyl)-benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-(3-phenyl-oxiranyl)-benzene-1,3-diol is a natural product found in Photorhabdus luminescens and Galleria mellonella with data available.
Scientific Research Applications
Antimicrobial and Cytotoxic Properties
A study discovered a novel antimicrobial epoxide, 2-isopropyl-5-(3-phenyl-oxiranyl)-benzene-1,3-diol, isolated from larval Galleria mellonella infected by the symbiotically associated bacterium-nematode complex, Photorhabdus luminescens. This compound showed significant activity against various bacterial strains and was also found to be cytotoxic against human cancer cell lines, suggesting potential applications in antimicrobial and cancer research (Hu et al., 2006).
Antifungal Activity
Another study on Photorhabdus temperata SN259 led to the isolation of related compounds, demonstrating strong antifungal activities against phytopathogenic fungi. This indicates the potential of these compounds in agricultural applications, specifically in controlling plant diseases (Shi et al., 2017).
Chemical Synthesis and Applications
Research into the isomerization of benzyl oxiranyl ethers, closely related to this compound, explored the creation of various regioisomeric products. This work provides insights into synthetic routes for producing compounds with potential applications in organic synthesis and material science (Mordini et al., 1996).
properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5-(3-phenyloxiran-2-yl)-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C17H18O3/c1-10(2)15-13(18)8-12(9-14(15)19)17-16(20-17)11-6-4-3-5-7-11/h3-10,16-19H,1-2H3 |
InChI Key |
FTEQKHXIBAPNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C2C(O2)C3=CC=CC=C3)O |
synonyms |
2-isopropyl-5-(3-phenyl-oxiranyl)-benzene-1,3-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



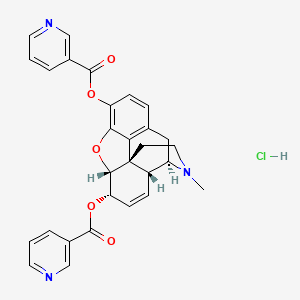
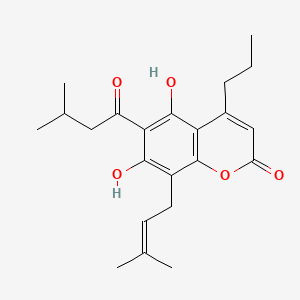
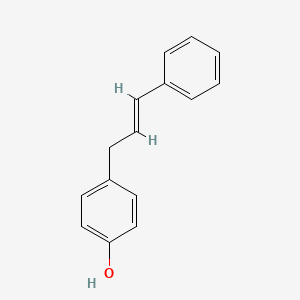
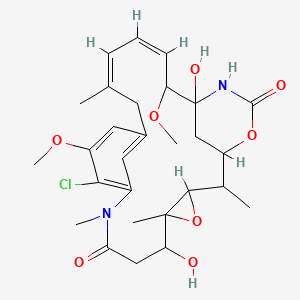



![N-[(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B1242748.png)
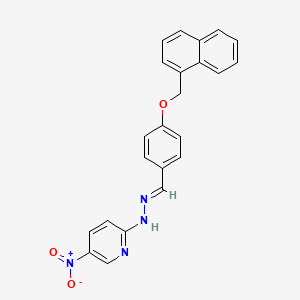

![N-(3-methylbutanoyl)-L-phenylalanyl-N-[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetraazacyclooctadecan-17-yl]-L-threoninamide](/img/structure/B1242752.png)
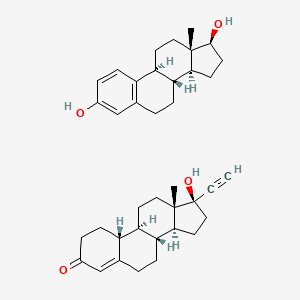
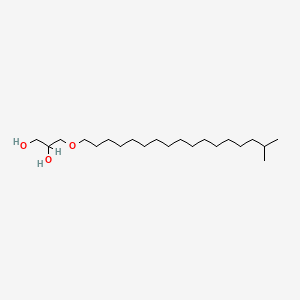
![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)